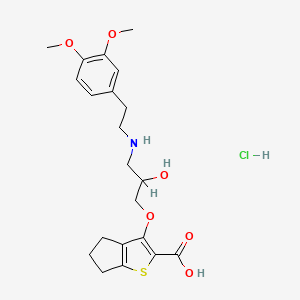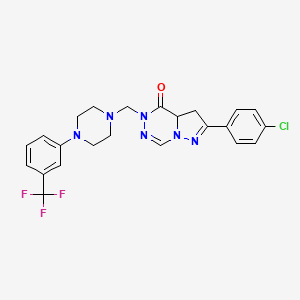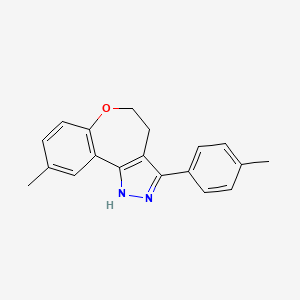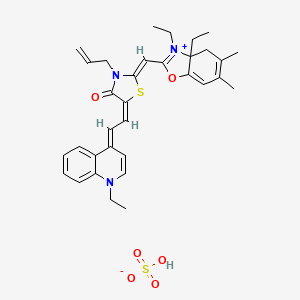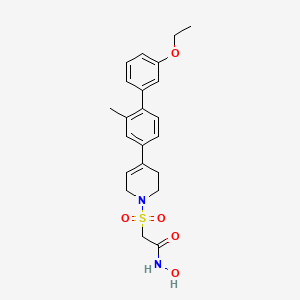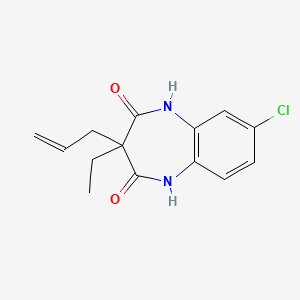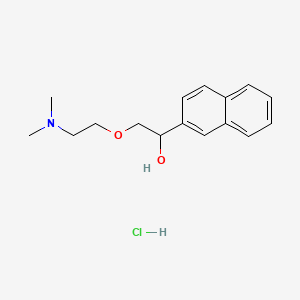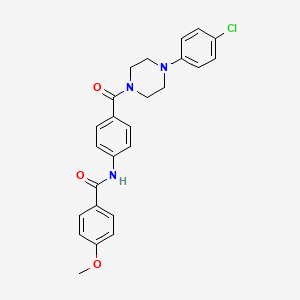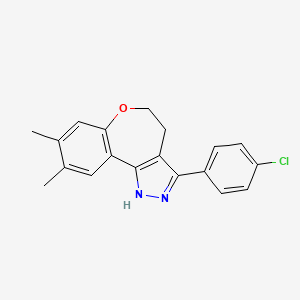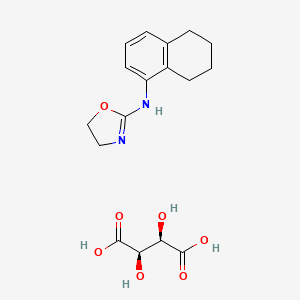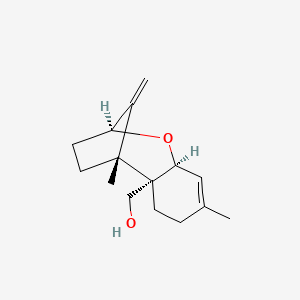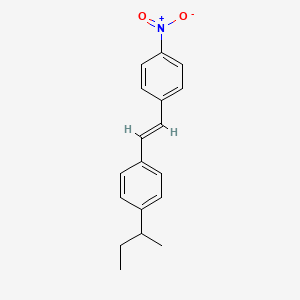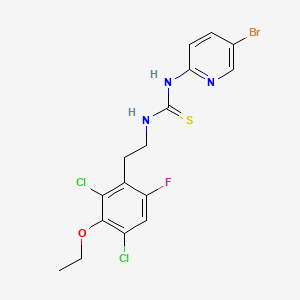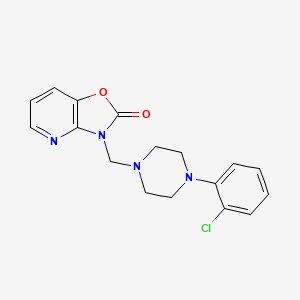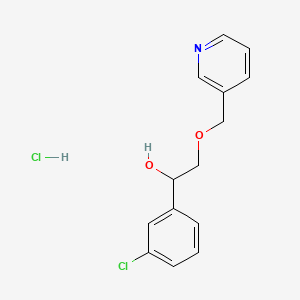
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO2 and a molecular weight of 300.1804 . This compound is of interest due to its unique structure, which includes a pyridine ring, a chlorinated benzene ring, and a methanol group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of catalysts to optimize the reaction conditions. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the product.
化学反应分析
Types of Reactions
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol: The non-hydrochloride form of the compound.
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzeneethanol: A similar compound with an ethyl group instead of a methanol group.
Uniqueness
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
131962-33-9 |
|---|---|
分子式 |
C14H15Cl2NO2 |
分子量 |
300.2 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO2.ClH/c15-13-5-1-4-12(7-13)14(17)10-18-9-11-3-2-6-16-8-11;/h1-8,14,17H,9-10H2;1H |
InChI 键 |
CHHSYBVITYGMFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(COCC2=CN=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


